molecular formula C8H6FNO4 B067024 Methyl 3-fluoro-4-nitrobenzoate CAS No. 185629-31-6

Methyl 3-fluoro-4-nitrobenzoate

Cat. No. B067024
Key on ui cas rn: 185629-31-6
M. Wt: 199.14 g/mol
InChI Key: FKMZNQQOPCCUTD-UHFFFAOYSA-N
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Patent
US07772266B2

Procedure details

A 1 L round bottom flask equipped with a stir bar and reflux condenser was charged H2SO4 (4 mL), methanol (400 mL) and 3-fluoro-4-nitrobenzoic acid (10 g). The reaction mixture was heated at reflux temperatures with vigorous stirring for 18 h. The methanol was removed and the crude residue was triturated with hexane and concentrated to give a colorless solid (9.79 g) that was used without further purification.
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[F:6][C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][C:15]=1[N+:16]([O-:18])=[O:17])[C:10]([OH:12])=[O:11].[CH3:19]O>>[CH3:19][O:11][C:10](=[O:12])[C:9]1[CH:13]=[CH:14][C:15]([N+:16]([O-:18])=[O:17])=[C:7]([F:6])[CH:8]=1

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
10 g
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
Name
Quantity
400 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 L round bottom flask equipped with a stir bar
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperatures
CUSTOM
Type
CUSTOM
Details
The methanol was removed
CUSTOM
Type
CUSTOM
Details
the crude residue was triturated with hexane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)[N+](=O)[O-])F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.79 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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